Cas no 1209268-02-9 (5-Chloro-1-methyl-1H-indazole)
5-Chloro-1-methyl-1H-indazole Chemical and Physical Properties
Names and Identifiers
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- 5-Chloro-1-methyl-1H-indazole
- 5-chloro-1-methylindazole
- Y5772
- BS-25658
- 120926-80-9
- 1209268-02-9
- DTXSID80672027
- SCHEMBL13106151
- W-205103
- DB-061831
- AKOS016002809
- J-517260
- 1379091-92-5
-
- Inchi: 1S/C8H7ClN2/c1-11-8-3-2-7(9)4-6(8)5-10-11/h2-5H,1H3
- InChI Key: ANWQWNSLIXJXOF-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=C(C=1)C=NN2C
Computed Properties
- Exact Mass: 166.03000
- Monoisotopic Mass: 166.0297759g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 17.8Ų
Experimental Properties
- PSA: 17.82000
- LogP: 2.22670
5-Chloro-1-methyl-1H-indazole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Chloro-1-methyl-1H-indazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AD74008-1g |
5-Chloro-1-methylindazole |
1209268-02-9 | ≥ 98 % | 1g |
$605.00 | 2024-04-20 | |
| A2B Chem LLC | AD74008-5g |
5-Chloro-1-methylindazole |
1209268-02-9 | ≥ 98 % | 5g |
$1517.00 | 2024-04-20 | |
| A2B Chem LLC | AD74008-10g |
5-Chloro-1-methylindazole |
1209268-02-9 | ≥ 98 % | 10g |
$2251.00 | 2024-04-20 |
5-Chloro-1-methyl-1H-indazole Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on 5-Chloro-1-methyl-1H-indazole
5-Chloro-1-methyl-1H-indazole: A Comprehensive Overview
The compound 5-Chloro-1-methyl-1H-indazole (CAS No. 1209268-02-9) is an intriguing organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This indazole derivative, characterized by its unique structure and functional groups, exhibits a wide range of applications and properties that make it a subject of extensive research. In this article, we will delve into the structural features, synthesis methods, chemical properties, and the latest advancements in its applications.
5-Chloro-1-methyl-1H-indazole belongs to the indazole family of heterocyclic compounds, which are widely studied due to their versatile reactivity and potential in drug design. The indazole ring system consists of a benzene ring fused with a pyrazole ring, where the nitrogen atoms are positioned at specific sites to create a rigid and aromatic structure. In this compound, the indazole core is substituted with a chlorine atom at the 5-position and a methyl group at the 1-position. This substitution pattern significantly influences the molecule's electronic properties, reactivity, and biological activity.
Recent studies have highlighted the importance of 5-Chloro-1-methyl-1H-indazole in medicinal chemistry. Researchers have explored its potential as a lead compound for developing novel therapeutic agents. For instance, investigations into its anti-inflammatory and antioxidant properties have revealed promising results. The chlorine substituent at the 5-position enhances the molecule's electron-withdrawing effects, which can modulate its interaction with biological targets such as enzymes and receptors.
In terms of synthesis, 5-Chloro-1-methyl-1H-indazole can be prepared through various routes, including condensation reactions involving aldehydes or ketones with appropriate nitrogen-containing precursors. One common method involves the reaction of o-amino phenol derivatives with aldehydes under acidic conditions to form the indazole skeleton. The subsequent introduction of substituents like chlorine and methyl groups can be achieved through electrophilic substitution or other functional group transformations.
The chemical stability of 5-Chloro-1-methyl-1H-indazole is another area of interest. Studies have shown that this compound exhibits good thermal stability under standard conditions, making it suitable for various industrial applications. Additionally, its solubility in organic solvents facilitates its use in reaction media for further functionalization or as an intermediate in larger molecule syntheses.
From an environmental perspective, understanding the degradation pathways of 5-Chloro-1-methyl-1H-indazole is crucial for assessing its ecological impact. Research indicates that this compound undergoes hydrolytic degradation under specific pH conditions, releasing less complex byproducts that are less hazardous to the environment.
In conclusion, 5-Chloro-1-methyl-1H-indazole (CAS No. 1209268-02-9) stands out as a versatile and valuable compound with diverse applications across multiple scientific disciplines. Its unique structure and functional groups provide a foundation for exploring new chemical reactions and developing innovative materials. As research continues to uncover its full potential, this compound is poised to play an increasingly important role in both academic and industrial settings.
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